



Application Notes and Protocols: Utilizing LY171883 (Tomelukast) in Asthma Research Models

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Compound of Interest		
Compound Name:	LY 170198	
Cat. No.:	B1675583	Get Quote

Introduction

LY171883, also known as Tomelukast, is a potent and orally active selective antagonist of the cysteinyl leukotriene receptors, specifically targeting leukotriene D4 (LTD4) and E4 (LTE4).[1] [2] Leukotrienes are inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of asthma. They are responsible for inducing potent bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells into the airways.[3] By blocking the action of LTD4 and LTE4 at their receptor sites, LY171883 serves as a valuable pharmacological tool for investigating the contribution of the leukotriene pathway in various experimental models of asthma.

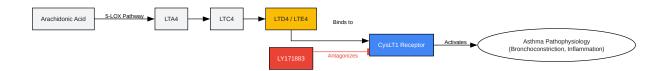
These application notes provide a comprehensive overview of LY171883, including its mechanism of action, quantitative data on its potency, and detailed protocols for its use in both in vitro and in vivo asthma research models.

Mechanism of Action

LY171883 exerts its primary effect by competitively antagonizing the CysLT1 receptor, thereby preventing the binding of its natural ligands, LTD4 and LTE4. This blockade inhibits the downstream signaling cascade that leads to the hallmark symptoms of asthma. While its principal function is as a leukotriene receptor antagonist, LY171883 has also been shown to possess secondary activity as a phosphodiesterase (PDE) inhibitor at higher concentrations,



which may contribute to airway smooth muscle relaxation.[1][4] However, its function in experimental systems is predominantly attributed to its potent leukotriene receptor antagonism. [1]



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LY171883 blocks the CysLT1 receptor, preventing activation by LTD4/LTE4.

Data Presentation

Table 1: In Vitro Potency and Selectivity of LY171883



Parameter	Tissue/Enzyme Source	Species	Value	Reference
Leukotriene Receptor Antagonism				
Ki	Lung Membranes ([3H]-LTD4 binding)	Guinea Pig	0.63 μΜ	
KB	Ileum	Guinea Pig	0.07 μΜ	[5][6]
КВ	Lung Parenchyma	Guinea Pig	0.34 μΜ	[5][6]
EC50 (Ca2+- activated K+ current)	GH3 cells	Rat	15 μΜ	[7]
Phosphodiestera se Inhibition				
IC50	Polymorphonucle ar Leukocytes	Human	22.6 μΜ	[4][5]
IC50 Range	Various Tissues	Guinea Pig	6.9 - 209 μM	[4][5]
Enhancement of Isoprenaline Response				
Concentration for 2-fold enhancement	Carbachol- contracted Trachea	Guinea Pig	28 μΜ	[1]

Table 2: In Vivo Efficacy of LY171883 in Asthma Models



Animal Model	Challenge	LY171883 Dose & Route	Key Findings	Reference
Anesthetized Guinea Pig	LTD4-induced bronchospasm	N/A	Antagonized increase in total pulmonary resistance.	[4]
Anesthetized Guinea Pig	Antigen-induced bronchospasm	N/A	Antagonized increase in total pulmonary resistance.	[4]
Anesthetized Guinea Pig	LTE4-induced bronchoconstricti on	≥ 3 mg/kg	Antagonized the response.	[1]
Allergic Sheep	Ascaris suum antigen challenge	30 mg/kg, p.o.	Significantly reduced early phase increase in Specific Lung Resistance (SRL) from 483% to 163% over baseline; Blocked the late phase response.	[8]
Atopic Human Subjects	Cold air-induced bronchoconstricti on	600 mg, twice daily for 2 weeks	Increased the respiratory heat loss required to reduce FEV1 by 20% (PD20RHE) from 1.00 to 1.24 kcal/min.	[9]
Atopic Human Subjects	Antigen challenge	400 mg, p.o.	Studied effects on antigen- induced	[10]



bronchoconstricti on.

Experimental Protocols

Protocol 1: In Vitro Assessment of LTD4 Antagonism in Guinea Pig Trachea

This protocol details the methodology to evaluate the ability of LY171883 to inhibit LTD4-induced smooth muscle contraction in isolated guinea pig tracheal rings.

Materials:

- Male Hartley guinea pigs
- Krebs-Henseleit buffer
- Carbachol
- Leukotriene D4 (LTD4)
- LY171883
- Organ bath system with isometric force transducers

Methodology:

- Tissue Preparation: Euthanize a guinea pig and immediately excise the trachea. Place the trachea in cold Krebs-Henseleit buffer. Carefully dissect the trachea into rings, approximately 2-3 mm in width.
- Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- Equilibration and Pre-contraction: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes. Induce a



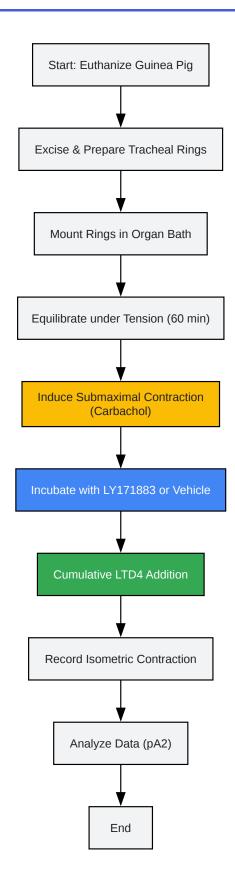




submaximal contraction with carbachol (e.g., 0.1-0.3 μM).

- LY171883 Incubation: Once the carbachol-induced contraction has stabilized, add LY171883 or vehicle control to the organ baths. Incubate for a predetermined period (e.g., 20-30 minutes).
- LTD4 Challenge: Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the baths. Record the contractile responses.
- Data Analysis: Express the LTD4-induced contractions as a percentage of the maximal response. Compare the concentration-response curves in the presence and absence of LY171883 to determine the potency of antagonism (e.g., by calculating the pA2 value).





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Workflow for the in vitro guinea pig tracheal contraction assay.



Protocol 2: In Vivo Assessment in an Allergic Sheep Model of Asthma

This protocol is based on the model used to assess early and late airway responses to allergen challenge.[8]

Materials:

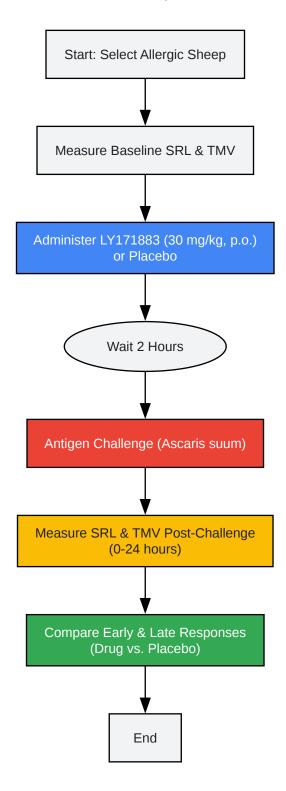
- Conscious allergic sheep with known sensitivity to Ascaris suum antigen
- Placebo control
- LY171883 (formulated for oral administration)
- · Ascaris suum antigen solution for nebulization
- Equipment for measuring specific lung resistance (SRL) and tracheal mucus velocity (TMV)

Methodology:

- Animal Selection and Baseline Measurements: Use allergic sheep that have previously demonstrated both early and late-phase bronchoconstrictor responses to antigen challenge.
 Measure baseline SRL and TMV.
- Treatment Administration (Crossover Design):
 - Drug Trial: Administer LY171883 orally at a dose of 30 mg/kg.
 - Placebo Trial: Administer a placebo control.
 - A washout period should be implemented between trials.
- Antigen Challenge: Two hours after drug or placebo administration, perform an airway challenge by nebulizing Ascaris suum antigen and delivering it to the sheep.
- Post-Challenge Monitoring: Measure SRL and TMV repeatedly at set time points after the
 antigen challenge to assess both the early (immediately post-challenge) and late (e.g., 4, 6,
 8, and 24 hours post-challenge) airway responses.



 Data Analysis: Calculate the percentage change in SRL from baseline for both placebo and LY171883 treatment groups. Statistically compare the early and late phase responses between the two groups to determine the efficacy of LY171883.



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Workflow for the in vivo allergic sheep asthma model.

Application Notes

- Solubility and Preparation: LY171883 is soluble in organic solvents such as DMF and DMSO, and in aqueous solutions like 0.5M Sodium Bicarbonate.[5] For in vitro experiments, prepare a concentrated stock solution in an appropriate solvent and then dilute it further in the physiological buffer. For in vivo oral administration, the compound may need to be prepared as a suspension.
- Investigating Asthma Phenotypes: LY171883 is particularly useful for dissecting the role of cysteinyl leukotrienes in different asthma phenotypes. It has been shown to be effective in models of allergic asthma and in bronchoconstriction triggered by stimuli like cold air.[8][9]
- Distinguishing from Other Mechanisms: The dual activity of LY171883 (leukotriene antagonism and PDE inhibition) should be considered during data interpretation.[4] Its primary activity at therapeutic doses is leukotriene receptor antagonism.[1] Control experiments using selective PDE inhibitors can help differentiate the effects.
- Off-Target Considerations: At higher concentrations (50-100 μM), LY171883 has been reported to bind to the PPARy nuclear receptor.[5] This is generally outside the concentration range used for its leukotriene receptor antagonist activity but should be noted for high-dose studies.

Conclusion

LY171883 (Tomelukast) is a well-characterized and effective LTD4/LTE4 receptor antagonist that has been instrumental in defining the role of cysteinyl leukotrienes in asthma pathophysiology. The protocols and data provided here offer a framework for researchers to employ this compound in various asthma models, from isolated tissue preparations to complex in vivo systems, to further explore the mechanisms of airway inflammation and bronchoconstriction.

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